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Compound of Interest

Compound Name: 2H-chromene-3-carbothioamide

Cat. No.: B1305968 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic route and a

detailed structural analysis of 2H-chromene-3-carbothioamide, a heterocyclic compound of

interest in medicinal chemistry and drug discovery. Due to the limited availability of direct

experimental data for this specific molecule, this guide presents a scientifically grounded

approach based on established methodologies for analogous compounds.

Proposed Synthesis of 2H-Chromene-3-
carbothioamide
The synthesis of 2H-chromene-3-carbothioamide can be envisioned through a two-step

process, commencing with the well-established Knoevenagel condensation to form the

chromene core, followed by the conversion of a nitrile intermediate to the target

carbothioamide.

Experimental Protocols
Step 1: Synthesis of 2-imino-2H-chromene-3-carbonitrile

This step involves the base-catalyzed condensation of salicylaldehyde with malononitrile. The

reaction proceeds via a Knoevenagel condensation followed by an intramolecular cyclization.

[1][2][3][4][5]
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Materials:

Salicylaldehyde

Malononitrile

Piperidine (catalyst)

Ethanol (solvent)

Procedure:

Dissolve salicylaldehyde (1 equivalent) and malononitrile (1 equivalent) in ethanol in a

round-bottom flask.

Add a catalytic amount of piperidine (e.g., 0.1 equivalent) to the solution.

Stir the reaction mixture at room temperature. The progress of the reaction can be

monitored by thin-layer chromatography (TLC).

Upon completion, the product typically precipitates from the reaction mixture.

Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to

yield 2-imino-2H-chromene-3-carbonitrile.

Step 2: Proposed Synthesis of 2H-chromene-3-carbothioamide

The conversion of the nitrile group in 2-imino-2H-chromene-3-carbonitrile to a carbothioamide

can be attempted using a thionating agent. It is important to note that this reaction may also

affect the imino group at the C2 position, potentially leading to a thioketone or other rearranged

products. The following protocol is a general method that would require optimization and

careful product characterization.

Method A: Using Hydrogen Sulfide

Materials:

2-imino-2H-chromene-3-carbonitrile
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Hydrogen sulfide (gas or a suitable source like sodium hydrosulfide)[6][7][8][9][10]

Pyridine or triethylamine (base)

Ethanol or methanol (solvent)

Procedure:

Dissolve 2-imino-2H-chromene-3-carbonitrile in a suitable solvent (e.g., ethanol) in a

pressure-resistant vessel.

Add a base such as pyridine or triethylamine.

Saturate the solution with hydrogen sulfide gas or add a stoichiometric amount of a

sulfide salt.

Seal the vessel and stir the reaction mixture at room temperature or with gentle heating.

Monitor the reaction by TLC.

Upon completion, carefully vent the excess hydrogen sulfide in a fume hood.

The product can be isolated by precipitation upon addition of water or by solvent

evaporation followed by column chromatography.

Method B: Using Lawesson's Reagent

Materials:

2-imino-2H-chromene-3-carbonitrile

Lawesson's Reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-

disulfide)[11][12]

Anhydrous toluene or dioxane (solvent)

Procedure:
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Suspend 2-imino-2H-chromene-3-carbonitrile and Lawesson's reagent (0.5 equivalents)

in anhydrous toluene in a round-bottom flask equipped with a reflux condenser.

Heat the mixture to reflux and monitor the reaction by TLC.

After the reaction is complete, cool the mixture to room temperature.

Remove the solvent under reduced pressure.

Purify the residue by column chromatography on silica gel to isolate the desired

product.

Synthesis Workflow Diagram

Proposed Synthesis of 2H-Chromene-3-carbothioamide

Starting Materials

Step 1: Knoevenagel Condensation & Cyclization Step 2: Thionation (Proposed)
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Caption: Proposed two-step synthesis of 2H-chromene-3-carbothioamide.

Structural Analysis
As no direct structural data for 2H-chromene-3-carbothioamide is readily available, this

section provides representative data from closely related 2-imino-2H-chromene and other

substituted chromene derivatives. This information serves as a predictive guide for the

structural characterization of the target molecule.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
The following table summarizes typical ¹H and ¹³C NMR chemical shifts for the 2-imino-2H-

chromene-3-carbonitrile core structure, which would be the precursor to our target molecule.

The introduction of the carbothioamide group is expected to cause downfield shifts for the

adjacent protons and carbons.

Table 1: Representative NMR Data for 2-imino-2H-chromene-3-carbonitrile Derivatives

Atom
¹H Chemical Shift (δ,

ppm)

¹³C Chemical Shift

(δ, ppm)
Reference

H-4 7.5 - 8.3 (s) 140 - 145 [13][14]

Aromatic-H 6.9 - 7.8 (m) 115 - 135 [13][14]

Imino-NH 3.6 - 9.0 (br s) - [13][14]

C-2 (imino) - 155 - 160 [15]

C-3 (cyano) - 105 - 110 [15]

C-4 - 140 - 145 [15]

C-4a - 118 - 122 [15]

Aromatic-C - 115 - 155 [15]

CN - 115 - 120 [15]

For 2H-chromene-3-carbothioamide, the C=S carbon would be expected to appear in the

range of 180-200 ppm in the ¹³C NMR spectrum. The protons of the thioamide group (-CSNH₂)

would likely appear as a broad singlet in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
The IR spectrum is a valuable tool for identifying key functional groups.

Table 2: Expected IR Absorption Frequencies for 2H-Chromene-3-carbothioamide
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Functional Group
Expected Wavenumber

(cm⁻¹)
Reference

N-H stretch (thioamide) 3300 - 3100 [16]

C-H stretch (aromatic) 3100 - 3000 [16]

C=N stretch (if imino form

persists)
~1650 [16]

C=C stretch (aromatic) 1600 - 1450 [16]

C=S stretch (thioamide) 1200 - 1050 [11]

C-O-C stretch (ether) 1250 - 1000

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound. For 2H-chromene-3-carbothioamide (C₁₀H₈N₂OS), the expected molecular

weight is approximately 204.25 g/mol . High-resolution mass spectrometry (HRMS) would be

essential to confirm the elemental composition. Fragmentation patterns of chromene

derivatives often involve cleavage of the pyran ring and loss of small molecules like CO or

HCN.[17][18][19]

X-ray Crystallography
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional

structure of a molecule. While no crystal structure for 2H-chromene-3-carbothioamide has

been reported, analysis of related chromene derivatives reveals that the chromene ring system

is generally planar or nearly planar.[20][21] The bond lengths and angles would be consistent

with a delocalized π-system in the benzene ring and alternating single and double bonds in the

pyran ring. The carbothioamide group would be expected to be coplanar with the chromene

ring to maximize conjugation.

Logical Relationships in Structural Analysis
The structural elucidation of 2H-chromene-3-carbothioamide relies on the complementary

information obtained from various analytical techniques.
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Interrelation of Structural Analysis Techniques

2H-Chromene-3-carbothioamide Structure
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Mass Spectrometry
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Click to download full resolution via product page

Caption: Logical workflow for the structural elucidation of a novel compound.

Conclusion
This technical guide outlines a plausible synthetic pathway for 2H-chromene-3-
carbothioamide and provides a predictive framework for its structural analysis based on data

from analogous compounds. The successful synthesis and characterization of this molecule will

require careful experimental work and thorough analysis of the resulting data. The information

presented here serves as a valuable resource for researchers embarking on the synthesis and

study of novel chromene derivatives for potential applications in drug discovery and

development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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